Tributyltin azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179738. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributylstannanylium;azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVRTUCVPZTEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17846-68-3 | |

| Record name | Azidotributylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17846-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tributyltin Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of Tributyltin azide (B81097) (TBTN), a versatile organotin compound utilized in organic synthesis. The information is compiled for researchers, scientists, and professionals in drug development who may use this reagent. This document includes tabulated data for key physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for the synthetic process.

Chemical Identity and Physical Properties

Tributyltin azide, with the chemical formula (C₄H₉)₃SnN₃, is an organotin compound that serves as a key reagent in various organic syntheses.[1] It is often encountered as a colorless to light yellow liquid or a white solid.[1][2] The compound is recognized for its high reactivity, particularly in the formation of tetrazoles via cycloaddition reactions with nitriles.[3]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇N₃Sn | [4][5] |

| Molecular Weight | 332.07 g/mol | [2][4][5] |

| CAS Number | 17846-68-3 | [1][4][5] |

| Appearance | Colorless to light yellow liquid or white solid | [1][2] |

| Density | 1.212 g/mL at 25 °C | [1][4][6] |

| Boiling Point | 120 °C at 0.2 mmHg | [1][4][7] |

| Flash Point | >110 °C (>230 °F) | [1][4][6] |

| Refractive Index | 1.5745 | [4][7][8] |

| Solubility | Miscible with toluene, hexane, acetonitrile, and tetrahydrofuran. | [4][7][8] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [1][4][8] |

Spectroscopic Information

Limited spectral data is publicly available. However, references to its analysis are noted.

| Spectral Data Type | Information | Source(s) |

| Infrared (IR) Spectra | FTIR data available (Technique: CAPILLARY CELL: NEAT). | [5] |

| Raman Spectra | FT-Raman data available. | [5] |

Synthesis of this compound

This compound is typically synthesized through a salt metathesis reaction involving tributyltin chloride and sodium azide.[1] This method is straightforward and provides a high yield of the desired product.

Experimental Protocol: Synthesis from Tributyltin Chloride

This protocol is adapted from established synthesis procedures.[4][8]

Materials:

-

Sodium azide (NaN₃)

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

10% Sodium Chloride (NaCl) solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

-

A solution of sodium azide (4.10 g, 63.0 mmol) in 13 mL of water is prepared and cooled to 8°C in an ice bath.[4][8]

-

Tributyltin chloride (17.1 mL) is added dropwise to the cooled, stirring sodium azide solution.[8]

-

The reaction mixture is stirred vigorously at 8°C for 2 hours.[4][8]

-

Following the reaction period, 38 mL of dichloromethane is added to the mixture, which is then stirred for an additional 5 minutes before the phases are separated using a separatory funnel.[4][8]

-

The aqueous phase is extracted with an additional 13 mL of dichloromethane.[4][8]

-

The organic phases are combined and washed sequentially with 13 mL of 10% NaCl solution and 13 mL of distilled water.[4][8]

-

The washed organic phase is dried over anhydrous sodium sulfate (6.34 g).[4][8]

-

The solvent is removed under reduced pressure to yield this compound as an oily product (19.2 g, 91.8% yield).[4][8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a valuable reagent primarily used in the synthesis of 5-substituted 1H-tetrazoles through a 1,3-dipolar cycloaddition mechanism with various nitriles.[9][10] These tetrazole compounds are important structural motifs in medicinal chemistry and are components of drugs such as angiotensin II receptor antagonists.[1] The compound also reacts with acid chlorides and anhydrides to form isocyanates.[9] While it has been reported to exhibit some biological properties like antihypertensive activity, its primary role is as a synthetic intermediate.[4][8]

Safety and Handling

Organotin compounds, including this compound, are known for their toxicity.[4][11]

-

Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[5][11] It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[5][11] It is also very toxic to aquatic life with long-lasting effects.[5][11]

-

Precautions: Extreme caution should be exercised when handling this compound.[4]

-

Always use in a well-ventilated area or a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Avoid all personal contact, including inhalation.[11]

-

Prevent its release into the environment.[12]

-

Although organotin azides are considered thermally stable, caution should be taken when heating due to the potential for explosion.[4]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 17846-68-3 [m.chemicalbook.com]

- 5. This compound | C12H27N3Sn | CID 4984872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. アジドトリブチルスズ(IV) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 17846-68-3 [chemicalbook.com]

- 9. Buy this compound | 17846-68-3 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to Tributyltin Azide: Chemical Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin azide (B81097) ((C₄H₉)₃SnN₃) is an organotin compound of significant interest in organic synthesis, particularly in the formation of tetrazole heterocycles, which are crucial moieties in various pharmaceutical agents. This guide provides a comprehensive overview of the chemical formula, molecular structure, and detailed experimental protocols for the synthesis and analysis of tributyltin azide. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Formula and Nomenclature

This compound is an organometallic compound with the following chemical identifiers:

| Identifier | Value |

| Molecular Formula | (C₄H₉)₃SnN₃ or C₁₂H₂₇N₃Sn[1] |

| IUPAC Name | Azidotributylstannane[2] |

| CAS Number | 17846-68-3[2][3] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)N=[N+]=[N-] |

| Molecular Weight | 332.07 g/mol [4] |

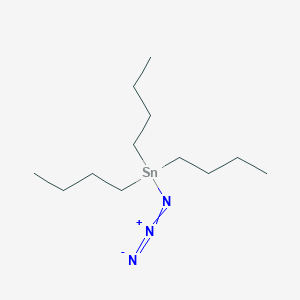

Molecular Structure

The structure of this compound consists of a central tin (Sn) atom covalently bonded to three butyl (-C₄H₉) groups and one azide (-N₃) group. The geometry around the tin atom is tetrahedral. The azide group is a linear arrangement of three nitrogen atoms with delocalized pi bonding, represented by the resonance structures N⁻=N⁺=N⁻ ↔ N≡N⁺-N²⁻.

Below is a two-dimensional representation of the this compound molecule.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: Reaction of Tributyltin Chloride with Sodium Azide in Water

This protocol is adapted from a procedure described by ChemicalBook.[6]

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

Sodium azide (NaN₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

10% Sodium chloride (NaCl) solution

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium azide (63.0 mmol) in distilled water (13 mL) and cool to 8 °C in an ice bath.

-

Slowly add tributyltin chloride (17.1 mL) dropwise to the stirred sodium azide solution.

-

Continue stirring the reaction mixture at 8 °C for 2 hours.

-

Add dichloromethane (38 mL) to the reaction mixture and stir for an additional 5 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Wash the aqueous phase with dichloromethane (13 mL).

-

Combine all organic phases and wash sequentially with 10% NaCl solution (13 mL) and distilled water (13 mL).

-

Dry the organic phase over anhydrous sodium sulfate (6.34 g).

-

Remove the solvent under reduced pressure to yield this compound as an oily product.

Caption: Synthesis workflow for this compound.

Method 2: In-situ Generation and Reaction

This compound can also be generated in-situ from tributyltin and trimethylsilyl (B98337) azide for use in subsequent reactions, such as the synthesis of 5-substituted tetrazoles.[7]

Analytical Protocols

Due to the toxicity of organotin compounds, appropriate safety precautions must be taken during handling and analysis.

Qualitative Analysis: Infrared (IR) Spectroscopy

The presence of the azide group can be confirmed by a strong absorption band in the IR spectrum, typically in the range of 2160-2120 cm⁻¹.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed protocol for the analysis of organotins, including tributyltin, in environmental samples is provided by the British Columbia Ministry of Environment and Climate Change Strategy. This method can be adapted for the analysis of a pure this compound sample.[8]

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable solvent (e.g., diethyl ether:hexane mixture).

-

Spike the solution with an internal standard (e.g., Tetrapropyltin) for accurate quantification.[8]

-

Derivatize the sample by ethylation using sodium tetraethylborate (STEB) to improve volatility for GC analysis.[8][9]

-

Perform a clean-up step using a silica (B1680970) gel column to remove any polar impurities.[8]

Instrumental Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Injection: Use a split/splitless inlet in splitless mode.[10]

-

Carrier Gas: Helium at a constant flow rate.[10]

-

Column: A suitable capillary column for organometallic compound separation.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at 60°C and ramp up to 300°C.[10]

-

MS Detection: Electron impact (EI) ionization at 70 eV.[10] The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Caption: GC-MS analysis workflow for this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 332.07 g/mol | [4] |

| Density | 1.212 g/mL at 25 °C | [6] |

| Boiling Point | 120 °C at 0.2 mmHg | [6] |

| Refractive Index | 1.5745 | [6] |

| IR Absorption (Azide) | ~2160-2120 cm⁻¹ | General IR tables |

Safety Considerations

Tributyltin compounds are known to be toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical formula, structure, and experimental protocols for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important organotin reagent in their work. The provided synthesis and analytical workflows, along with the summarized quantitative data, offer a practical foundation for the safe and effective handling and application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H27N3Sn | CID 4984872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound CAS#: 17846-68-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

In-Depth Technical Guide to Tributyltin Azide (CAS 17846-68-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin azide (B81097), identified by CAS number 17846-68-3, is an organotin compound with the chemical formula (C₄H₉)₃SnN₃. It presents as a colorless to light yellow liquid or a white solid and is a crucial reagent in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, biological activities, and safety considerations, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Tributyltin azide possesses a unique set of properties that make it a valuable, albeit hazardous, chemical intermediate. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇N₃Sn | [2][3][4] |

| Molecular Weight | 332.07 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid or white solid | [1] |

| Density | 1.212 g/mL at 25 °C | [5] |

| Boiling Point | 120 °C at 0.2 mmHg | [5] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Miscible with toluene, hexane, acetonitrile, and tetrahydrofuran. Reacts with water. | [1][5] |

| LD₅₀ (oral, rat) | 400 mg/kg | [1] |

Synthesis

The primary method for synthesizing this compound is through a salt metathesis reaction between tributyltin chloride and sodium azide.[1]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis protocol is as follows:[6]

-

To a three-necked flask equipped with a condenser, add tributyltin chloride (5 mmol) and sodium azide (12 mmol).

-

Under a nitrogen atmosphere, add 20 mL of dimethylformamide (DMF) as the solvent.

-

Stir the reaction mixture at 70°C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into 30 mL of deionized water.

-

Extract the aqueous mixture with ether (3 x 20 mL).

-

Wash the combined organic layers with a saturated saline solution (3 x 20 mL).

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting product using silica (B1680970) gel column chromatography with an eluent mixture of petroleum ether and dichloromethane (B109758) (20:1) to obtain this compound as a white solid.

Spectral Data

While detailed spectral data is best obtained from dedicated databases, general characteristics are known.

-

Infrared (IR) Spectroscopy: The azide functional group (N₃) exhibits a strong, characteristic absorption band in the range of 2160-2120 cm⁻¹.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would show signals corresponding to the butyl groups attached to the tin atom. The chemical shifts would be influenced by the electronegativity of the tin and azide moieties.[10][11][12][13][14][15]

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of butyl groups and the azide group.[5][16][17][18]

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of 5-substituted 1H-tetrazoles through [3+2] cycloaddition reactions with nitriles. Tetrazoles are important structural motifs in many pharmaceuticals, most notably the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[1]

Synthesis of Valsartan Intermediate

This compound is a key reagent in the synthesis of the antihypertensive drug Valsartan.[6][19][20][21] The tetrazole ring in Valsartan is formed by the reaction of a nitrile precursor with this compound.

Experimental Protocol: Tetrazole Formation in Valsartan Synthesis

A general procedure for the tetrazole formation step is as follows:[19][20][21]

-

Dissolve the nitrile precursor, N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methyl ester, in a suitable solvent such as xylene.

-

Add this compound to the solution.

-

Heat the reaction mixture under reflux for an extended period (e.g., 24 hours) until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is typically worked up with a basic solution (e.g., sodium hydroxide) to hydrolyze the ester and form the sodium salt of the tetrazole product, which facilitates the removal of tin byproducts.

Biological Activities and Mechanism of Action

The biological activities of this compound are primarily attributed to the tributyltin (TBT) moiety, which is a known environmental toxicant and endocrine disruptor.

Induction of Apoptosis

TBT compounds have been shown to induce apoptosis (programmed cell death) in various cell types, including hepatocytes.[22] The apoptotic signaling cascade initiated by TBT involves both the mitochondrial and endoplasmic reticulum (ER) pathways.

Mitochondrial Pathway: TBT can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular proteins and cell death.

Endoplasmic Reticulum Stress Pathway: TBT can induce ER stress, leading to the activation of calpain and caspase-12, which also contribute to the apoptotic cascade.

Signaling Pathway Modulation

TBT compounds are known to modulate several key signaling pathways:

-

Ras-Raf-ERK Pathway: TBT can influence the Ras-Raf-ERK (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.[19]

-

NF-κB Pathway: TBT can activate the NF-κB signaling pathway, a key regulator of inflammation and immune responses.[23]

Experimental Protocols for Biological Assays

Investigating the biological effects of tributyltin compounds often involves specific cellular and molecular assays.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells using a specific lysis buffer.[20][24][25][26]

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[20][24]

-

Incubation: Incubate the mixture at 37°C.

-

Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.[24]

Western Blot for ERK Phosphorylation

This method is used to detect the activation of the ERK signaling pathway.

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells and quantify the protein concentration.[21][27][28][29]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19][21]

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK.[19][21]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.[19][21]

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[19]

NF-κB Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

-

Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[2][23][30][31][32]

-

Cell Treatment: Treat the transfected cells with this compound.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates NF-κB activation.[2][30][31]

Patents

Several patents have been granted that involve the use of this compound, primarily in the synthesis of tetrazole-containing compounds for pharmaceutical applications. For example, U.S. Patent 5,484,955 describes the use of tri-higher alkyl tin azides for the production of tetrazolylbenzene compounds.[33][34] Other patents, such as EP0838458A1 and US5284954A, discuss alternative methods for tetrazole synthesis, sometimes highlighting the toxicity concerns associated with this compound.[35][36]

Clinical Trials

A thorough search of clinical trial registries reveals no clinical trials specifically investigating this compound. Given its toxicity profile, it is not a candidate for direct therapeutic use in humans. Its relevance to clinical medicine is as a reagent in the synthesis of active pharmaceutical ingredients.

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme caution.[1]

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. It can cause skin irritation, and prolonged or repeated exposure may lead to organ damage.[30][34]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be done in a well-ventilated fume hood.[37]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, particularly for the construction of tetrazole rings in pharmaceuticals. However, its significant toxicity necessitates stringent safety precautions. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological effects is crucial for its safe and effective use in the laboratory and for the development of safer alternative reagents and processes. The information provided in this guide serves as a comprehensive resource to support these endeavors.

References

- 1. US3138609A - Process for synthesis of various tetrazoles - Google Patents [patents.google.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

- 7. instanano.com [instanano.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. utsouthwestern.edu [utsouthwestern.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. mpbio.com [mpbio.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. assaygenie.com [assaygenie.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. spb.dia-m.ru [spb.dia-m.ru]

- 28. media.cellsignal.com [media.cellsignal.com]

- 29. bio.libretexts.org [bio.libretexts.org]

- 30. oncology.wisc.edu [oncology.wisc.edu]

- 31. indigobiosciences.com [indigobiosciences.com]

- 32. resources.amsbio.com [resources.amsbio.com]

- 33. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

- 34. This compound - Wikipedia [en.wikipedia.org]

- 35. US5284954A - Process for the preparation of tetrazoles - Google Patents [patents.google.com]

- 36. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 37. This compound | C12H27N3Sn | CID 4984872 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tributyltin Azide from Tributyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributyltin azide (B81097) from tributyltin chloride. Tributyltin azide, with the chemical formula (C₄H₉)₃SnN₃, is a vital reagent in organic synthesis.[1] It is primarily utilized for the introduction of the azide functional group and in the construction of nitrogen-containing heterocycles, most notably tetrazoles.[2] These tetrazole moieties are critical components in the development of various pharmaceuticals, including angiotensin II receptor antagonists like Valsartan.[2][3]

While highly effective, it is crucial to acknowledge the significant toxicity associated with organotin compounds.[4] Tributyltin derivatives are known to be hazardous, possessing a strong and persistent odor, and can cause skin irritation.[1][4] Therefore, all handling and experimental procedures should be conducted with appropriate safety measures in a well-ventilated fume hood.

Core Synthesis Reaction: Salt Metathesis

The primary and most common method for synthesizing this compound is through a salt metathesis reaction. This involves the reaction of tributyltin chloride with an alkali metal azide, typically sodium azide (NaN₃).[1][4] The chloride ion on the tributyltin moiety is substituted by the azide ion, leading to the formation of this compound and a salt byproduct, in this case, sodium chloride.

The general chemical equation for this reaction is:

(C₄H₉)₃SnCl + NaN₃ → (C₄H₉)₃SnN₃ + NaCl

This reaction can be carried out under various conditions, with differences in solvents and temperature affecting the reaction time and workup procedure. Below, we present two detailed experimental protocols for this synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₇N₃Sn | [1] |

| Molar Mass | 332.08 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid or white solid | [1][5] |

| Density | 1.212 g/mL | [1] |

| Boiling Point | 120 °C at 0.2 mmHg | [1][5] |

| Flash Point | > 110 °C | [1] |

| Solubility in Water | Reacts | [1] |

| LD₅₀ (oral, rat) | 400 mg/kg | [1][5] |

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | Tributyltin chloride, Sodium azide | Tributyltin chloride, Sodium azide |

| Solvent System | Dichloromethane (B109758) / Water | Dimethylformamide (DMF) |

| Temperature | 8 °C | 70 °C |

| Reaction Time | 2 hours | 12 hours |

| Molar Ratio (NaN₃:Bu₃SnCl) | ~1.25 : 1 | 2.4 : 1 |

| Workup | Phase separation, washing with brine and water, drying, and solvent evaporation | Pouring into water, extraction with ether, washing with brine, drying, and solvent evaporation |

| Purification | Not specified (product obtained after solvent removal) | Silica (B1680970) gel column chromatography |

| Reported Yield | 91.8% | Not explicitly stated |

| Source(s) | [5][6] | [3] |

Experimental Protocols

Protocol 1: Biphasic Synthesis in Dichloromethane/Water

This protocol describes a rapid, high-yielding synthesis at a low temperature, utilizing a two-phase solvent system.

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

Sodium azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

10% aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[5][6]

Procedure:

-

Prepare a solution of sodium azide (63.0 mmol) in deionized water (13 mL) and cool it to 8°C in an ice bath.[6]

-

To the cooled and stirring sodium azide solution, add tributyltin chloride (17.1 mL, ~50.4 mmol) dropwise.[6]

-

Continue stirring the mixture at 8°C for 2 hours.[6]

-

After 2 hours, add dichloromethane (38 mL) to the reaction mixture and stir for an additional 5 minutes to facilitate extraction.[6]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (bottom) layer.

-

Wash the aqueous layer with an additional portion of dichloromethane (13 mL) and combine this with the initial organic extract.[6]

-

Wash the combined organic phases sequentially with 10% aqueous sodium chloride solution (13 mL) and deionized water (13 mL).[5][6]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[5][6]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as an oily product (19.2 g, 91.8% yield).[6]

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol employs a polar aprotic solvent and a higher temperature, which may be suitable for less reactive starting materials.

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and dichloromethane for elution

Procedure:

-

In a three-necked flask equipped with a condenser, combine tributyltin chloride (5 mmol) and sodium azide (12 mmol).[3]

-

Add DMF (20 mL) to the flask under a nitrogen atmosphere.[3]

-

Heat the reaction mixture to 70°C and stir for 12 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Pour the reaction mixture into deionized water (30 mL) and extract with diethyl ether (3 x 20 mL).[3]

-

Combine the organic layers and wash them with saturated saline solution (3 x 20 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.[3]

-

Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and dichloromethane (20:1 ratio), to obtain pure this compound as a white solid.[3]

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

An In-depth Technical Guide to the Salt Metathesis Synthesis of Tributyltin Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of tributyltin azide (B81097) via a salt metathesis reaction. Tributyltin azide is a vital organotin reagent used in organic synthesis, particularly for the creation of tetrazoles, which are key intermediates in the development of pharmaceuticals like angiotensin II receptor antagonists. The primary and most direct method for its preparation is the nucleophilic substitution reaction between tributyltin chloride and an alkali metal azide, typically sodium azide[1][2].

Reaction Principle: Salt Metathesis

The synthesis is a classic salt metathesis reaction, also known as a double displacement reaction, where the azide anion (N₃⁻) from sodium azide displaces the chloride anion from the tributyltin chloride precursor. The formation of a stable salt byproduct, sodium chloride, which often precipitates from the reaction medium, helps drive the reaction to completion.

General Reaction Scheme:

(C₄H₉)₃SnCl + NaN₃ → (C₄H₉)₃SnN₃ + NaCl

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is critical. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇N₃Sn | [3] |

| Molar Mass | 332.08 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or white solid | [1] |

| Density | 1.212 g/mL | [1] |

| Boiling Point | 120 °C at 0.2 mmHg | [1] |

| CAS Number | 17846-68-3 | [1][3] |

| Assay (Purity) | ≥95.0% | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks / Signals | Reference |

| FTIR (Neat/Film) | ~2056 - 2128 cm⁻¹ (strong, sharp, characteristic azide N≡N stretch) | [4][5] |

| ¹H NMR (CDCl₃) | Signals corresponding to the 27 protons of the three butyl groups. Expected chemical shifts would be in the typical aliphatic region for butyl groups attached to tin. | [6][7] |

| ¹³C NMR (CDCl₃) | Four distinct signals for the butyl group carbons. | [7] |

Experimental Protocols

Two common protocols for the synthesis of this compound are presented below, differing primarily in the solvent system and reaction temperature. The choice of method may depend on available equipment, desired reaction time, and scale.

Protocol 1: Synthesis in a Biphasic Water/Dichloromethane (B109758) System

This method is advantageous due to its mild conditions and high reported yield.

Methodology Summary:

| Parameter | Value | Reference |

| Reactants | Tributyltin chloride, Sodium azide | [8] |

| Stoichiometry (NaN₃) | ~1.05 equivalents | [8] |

| Solvent | Deionized Water / Dichloromethane | [8] |

| Temperature | 8 °C | [8] |

| Reaction Time | 2 hours | [8] |

| Reported Yield | 91.8% | [8] |

Detailed Procedure: [8]

-

Preparation: In a reaction vessel equipped with a magnetic stirrer and cooling bath, prepare a solution of sodium azide (e.g., 4.10 g, 63.0 mmol) in deionized water (13 mL).

-

Reaction: Cool the sodium azide solution to 8 °C using an ice bath.

-

Addition: Add tributyltin chloride (e.g., 17.1 mL, ~60.0 mmol) dropwise to the stirred aqueous solution while maintaining the temperature at 8 °C.

-

Stirring: Continue stirring the biphasic mixture vigorously at 8 °C for 2 hours.

-

Work-up (Extraction): Add dichloromethane (38 mL) to the reaction mixture and stir for an additional 5 minutes. Transfer the mixture to a separatory funnel and separate the organic phase.

-

Washing: Wash the aqueous phase with an additional portion of dichloromethane (13 mL). Combine the organic phases.

-

Purification: Wash the combined organic layers sequentially with a 10% aqueous NaCl solution (13 mL) and deionized water (13 mL).

-

Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as an oily product.

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

This protocol uses a higher temperature and an organic solvent to facilitate the reaction.

Methodology Summary:

| Parameter | Value | Reference |

| Reactants | Tributyltin chloride, Sodium azide | [2] |

| Stoichiometry (NaN₃) | ~2.4 equivalents | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Temperature | 70 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Purification | Silica (B1680970) Gel Column Chromatography | [2] |

Detailed Procedure: [2]

-

Preparation: To a three-necked flask equipped with a condenser and nitrogen inlet, add tributyltin chloride (e.g., 5 mmol) and sodium azide (e.g., 12 mmol).

-

Reaction: Add DMF (20 mL) to the flask under a nitrogen atmosphere. Heat the mixture to 70 °C and stir for 12 hours.

-

Cooling & Quenching: After the reaction period, allow the mixture to cool to room temperature. Pour the reaction mixture into deionized water (30 mL).

-

Work-up (Extraction): Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated brine solution (3 x 20 mL).

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation & Purification: Filter the solution and evaporate the solvent. Purify the crude product using silica gel column chromatography (eluent: petroleum ether/dichloromethane, 20:1 v/v) to obtain the final product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the aqueous salt metathesis protocol.

Caption: General workflow for the aqueous synthesis of this compound.

Safety and Handling

Critical Safety Notice: Organotin compounds, including tributyltin derivatives, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles[1][9]. Tributyltin chloride has a powerful odor and can cause skin rashes[5]. Azide compounds are potentially explosive and should be handled with care, avoiding contact with acids (which can generate highly toxic hydrazoic acid) and heavy metals. Due to the high toxicity, traditional offline analysis should be minimized where possible, with online spectroscopic methods like FTIR/Raman being a safer alternative for reaction monitoring[10].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H27N3Sn | CID 4984872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. US5484955A - Tri-higher alkyl tin azide and its use - Google Patents [patents.google.com]

- 6. Tributyltin chloride(1461-22-9) 1H NMR spectrum [chemicalbook.com]

- 7. Bis(tributyltin) oxide(56-35-9) 1H NMR [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the [3+2] Cycloaddition of Tributyltin Azide with Nitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of the [3+2] cycloaddition reaction between tributyltin azide (B81097) and nitriles for the synthesis of 5-substituted-1H-tetrazoles. This reaction is a cornerstone in medicinal chemistry and materials science for the construction of the tetrazole moiety, a critical pharmacophore in numerous drugs.

Introduction

The [3+2] cycloaddition of an azide with a nitrile is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[1][2][3] Among the various azide sources, tributyltin azide has proven to be particularly effective, offering high yields and scalability.[2] This method is integral to the synthesis of several active pharmaceutical ingredients, including valsartan, candesartan, and irbesartan.[2]

A significant advantage of this approach is the ability to generate this compound in situ from tributyltin chloride and sodium azide, which mitigates the risks associated with handling potentially explosive organic azides.[2] Despite the toxicity concerns of organotin compounds, the superior yields and scalability of this reaction often make it the preferred industrial method.[2] This guide will delve into the mechanistic intricacies, provide detailed experimental procedures, and present comparative data to offer a thorough understanding of this vital transformation.

The Reaction Mechanism

The reaction between this compound and a nitrile to form a tetrazole is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition. The reaction is believed to proceed through a concerted mechanism, although a stepwise pathway cannot be entirely ruled out without more specific computational studies.

Key Mechanistic Steps:

-

In Situ Formation of this compound: The reaction is typically initiated by the formation of this compound from the reaction of tributyltin chloride with sodium azide. This step is crucial for safety and convenience.[2]

-

Activation of the Reactants: The tributyltin group plays a dual role. It acts as a carrier for the azide nucleophile and is thought to activate the azide, making it more reactive. The Lewis acidic nature of the tin atom may also coordinate to the nitrile nitrogen, further activating it towards nucleophilic attack.

-

Concerted [3+2] Cycloaddition: The azide, acting as a 1,3-dipole, reacts with the nitrile (the dipolarophile) in a concerted fashion. This involves the simultaneous formation of two new sigma bonds, leading to the formation of a five-membered tributyltin-protected tetrazole ring. The concerted nature of this pericyclic reaction is favored by the Woodward-Hoffmann rules.

-

Deprotection/Protonolysis: The resulting N-stannylated tetrazole is then typically hydrolyzed, often during the work-up with aqueous acid or base, to yield the final 5-substituted-1H-tetrazole.[2]

Below is a DOT script representation of the proposed concerted reaction mechanism.

References

Theoretical Insights into the Reaction Mechanisms of Tributyltin Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin azide (B81097) ((C₄H₉)₃SnN₃) is a versatile and effective reagent in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocycles such as tetrazoles and triazoles. These moieties are of significant interest in medicinal chemistry due to their roles as bioisosteres for carboxylic acids and amides, and their presence in numerous pharmacologically active compounds. This technical guide provides an in-depth analysis of the theoretical studies underpinning the reaction mechanisms of tributyltin azide, with a focus on its cycloaddition reactions with nitriles and alkynes. The guide summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathway diagrams to elucidate the reaction mechanisms.

Introduction

Organotin compounds have long been employed as valuable reagents in organic synthesis. Among them, this compound has carved a niche for its utility in [3+2] cycloaddition reactions. These reactions provide a direct and efficient route to 5-substituted-1H-tetrazoles from nitriles and 1,2,3-triazoles from alkynes. Understanding the underlying reaction mechanisms at a theoretical level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This guide leverages computational studies, primarily Density Functional Theory (DFT), to provide a detailed picture of the intermediates, transition states, and energetic pathways involved in the reactions of this compound.

Reaction with Nitriles: Formation of 5-Substituted-1H-Tetrazoles

The reaction of this compound with nitriles is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. Theoretical studies, particularly DFT calculations on closely related dialkyltin oxide-trimethylsilyl azide systems, have shed considerable light on the mechanism of this transformation.

Theoretical Reaction Mechanism

The cycloaddition of this compound to nitriles is understood to proceed through a catalytic cycle where the tin species activates the nitrile towards nucleophilic attack by the azide. A comprehensive DFT study on the dialkyltin oxide-trimethylsilyl azide catalyzed reaction provides a robust model for this process. The catalytically active species is a tin-azide complex which coordinates to the nitrile, lowering the activation energy of the subsequent intramolecular cyclization.

The proposed catalytic cycle involves the following key steps:

-

Formation of the Active Tin-Azide Species: In many experimental setups, this compound is generated in situ from tributyltin chloride and an azide source like sodium azide or trimethylsilyl (B98337) azide (TMSN₃).

-

Nitrile Activation: The this compound coordinates to the nitrogen atom of the nitrile. This Lewis acid-base interaction polarizes the nitrile, making the carbon atom more electrophilic.

-

Intramolecular Cycloaddition: The coordinated azide then undergoes an intramolecular nucleophilic attack on the activated nitrile carbon. This is the rate-determining step of the reaction.

-

Tetrazole Formation and Catalyst Regeneration: The resulting intermediate cyclizes to form the tributyltin-substituted tetrazole, which upon hydrolysis or workup yields the final 5-substituted-1H-tetrazole and regenerates the tin catalyst.

A DFT study on a related dialkyltin oxide-catalyzed system calculated the energy barrier for the rate-determining cycloaddition step to be 32.8 kcal/mol, which is significantly lower than that of the uncatalyzed reaction.[1]

Quantitative Data

The following table summarizes the key quantitative data obtained from theoretical studies of related organotin-catalyzed azide-nitrile cycloadditions.

| Parameter | Value | Method | Reference |

| Activation Energy (ΔG‡) | 32.8 kcal/mol | DFT | [1] |

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes the in situ generation of this compound from tributyltin chloride and sodium azide for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546).

Materials:

-

Benzonitrile

-

Tributyltin chloride

-

Sodium azide

-

o-Xylene

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

To a solution of benzonitrile (1.0 equiv) in o-xylene, add tributyltin chloride (2.5 equiv) and sodium azide (2.5 equiv).

-

Heat the reaction mixture to reflux and stir for the time required for reaction completion (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2.5 equiv) in water and stir for 1 hour at room temperature.

-

Separate the aqueous and organic layers. The organic layer containing tributyltin chloride can be recycled.

-

Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-phenyl-1H-tetrazole.

Reaction with Alkynes: Formation of 1,2,3-Triazoles

This compound can also undergo [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition. While extensive theoretical studies have been conducted on copper- and ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC), dedicated computational studies on the this compound-mediated reaction are less common in the literature.

Theoretical Reaction Mechanism

The uncatalyzed Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is a concerted process that often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). It is plausible that this compound reacts via a similar concerted mechanism, although the presence of the tin atom may influence the regioselectivity and reaction rate. The tin atom can act as a Lewis acid to coordinate with the alkyne, thereby activating it for the cycloaddition.

A plausible mechanistic pathway is as follows:

-

Coordination: The this compound may coordinate to the alkyne, bringing the two reactants in close proximity.

-

Concerted [3+2] Cycloaddition: The azide and alkyne undergo a concerted cycloaddition through a five-membered transition state to form a triazole ring.

-

Product Formation: The resulting tributyltin-substituted triazole can then be hydrolyzed to yield the final 1,2,3-triazole.

Quantitative Data

Experimental Protocol: General Procedure for Triazole Synthesis

While a specific protocol for this compound is not widely reported, a general procedure for a copper-catalyzed azide-alkyne cycloaddition, which can be adapted, is provided below. For a this compound-mediated reaction, the copper catalyst would be omitted, and the reaction would likely require thermal conditions.

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Azide (e.g., Benzyl Azide, or in situ generated from Benzyl Bromide and Sodium Azide)

-

Solvent (e.g., t-Butanol/Water mixture)

-

Copper(I) Iodide (CuI) (for catalyzed reaction)

-

Base (e.g., Triethylamine)

Procedure for Copper-Catalyzed Reaction:

-

Dissolve the terminal alkyne (1.0 equiv) and the azide (1.1 equiv) in the chosen solvent system.

-

Add the copper(I) catalyst (e.g., 1-5 mol% CuI) and a base (e.g., triethylamine, 1.2 equiv).

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1,4-disubstituted-1,2,3-triazole.

Conclusion

Theoretical studies, particularly DFT calculations, have provided valuable insights into the reaction mechanisms of this compound, especially in its reaction with nitriles to form tetrazoles. The role of the tin center in activating the substrate is a key feature of these reactions. While a detailed theoretical understanding of the alkyne cycloaddition is still an area for further investigation, the established principles of 1,3-dipolar cycloadditions provide a strong framework for predicting its behavior. The experimental protocols provided herein serve as a practical guide for the application of these reactions in a laboratory setting. Continued research in this area will undoubtedly lead to further refinements in our understanding and broader applications of this compound in synthetic and medicinal chemistry.

References

Spectroscopic data of Tributyltin azide (IR, NMR)

An In-depth Technical Guide to the Spectroscopic Data of Tributyltin Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tributyltin azide, a key reagent in synthetic organic chemistry. The information is presented to be of maximal use to researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction

This compound ((C₄H₉)₃SnN₃) is an organotin compound widely employed as a reagent in organic synthesis. It is particularly valuable for the construction of tetrazole rings, a functional group present in a number of pharmaceutical agents.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and the characterization of reaction products. This guide summarizes the available infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound and provides relevant experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrational mode is the asymmetric stretch of the azide functional group.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Intensity |

| Azide (N₃) | Asymmetric Stretch (νₐ) | ~2050 | Strong |

| C-H (butyl) | Stretching | 2850-2960 | Strong |

| C-H (butyl) | Bending | 1375-1465 | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrophotometer used.

Full FTIR and Raman spectra of this compound are available in public databases such as PubChem and SpectraBase.[2] Online spectroscopic methods, including FTIR and Raman, have been successfully utilized for real-time monitoring of the synthesis of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show four signals corresponding to the four inequivalent sets of protons in the butyl groups.

| Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| α-CH₂ | 0.9 - 1.1 | Triplet | 6H |

| β-CH₂ | 1.4 - 1.6 | Sextet | 6H |

| γ-CH₂ | 1.2 - 1.4 | Sextet | 6H |

| δ-CH₃ | 0.8 - 1.0 | Triplet | 9H |

Note: These are estimated values based on data for tributyltin chloride.[4] The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show four signals corresponding to the four carbon atoms of the butyl groups.

| Assignment | Estimated Chemical Shift (δ, ppm) |

| α-C | 15 - 20 |

| β-C | 28 - 32 |

| γ-C | 26 - 30 |

| δ-C | 12 - 15 |

Note: These are estimated values based on data for tributyltin chloride.[5] The chemical shifts are referenced to TMS at 0 ppm.

¹¹⁹Sn NMR (Tin-119 NMR)

¹¹⁹Sn NMR is a specialized technique for the characterization of organotin compounds. The chemical shift is highly sensitive to the coordination environment of the tin atom.[6] For tetracoordinate tin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to be in the range of +100 to -60 ppm.[7][8]

| Nucleus | Estimated Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | +100 to -60 |

Note: The reference standard for ¹¹⁹Sn NMR is typically tetramethyltin (B1198279) (SnMe₄) at 0 ppm.[9]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a salt metathesis reaction between tributyltin chloride and an alkali metal azide, such as sodium azide.[1]

Reaction:

(C₄H₉)₃SnCl + NaN₃ → (C₄H₉)₃SnN₃ + NaCl

Procedure:

A detailed experimental protocol for the synthesis of this compound can be found in the literature. It is crucial to handle organotin compounds with appropriate safety precautions due to their toxicity.

NMR Sample Preparation

A general procedure for preparing an NMR sample of this compound is as follows:

-

Dissolution: Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent may influence the chemical shifts slightly.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Acquisition: Acquire the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer.

Visualization of Experimental Workflow

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H27N3Sn | CID 4984872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tributyltin chloride(1461-22-9) 1H NMR spectrum [chemicalbook.com]

- 5. Tributyltin chloride(1461-22-9) 13C NMR spectrum [chemicalbook.com]

- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

Thermal Stability and Decomposition of Tributyltin Azide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. Tributyltin azide (B81097) is a hazardous substance that is toxic and potentially explosive under certain conditions. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Tributyltin azide ((C₄H₉)₃SnN₃) is an organotin compound recognized for its utility as a reagent in organic synthesis, particularly in the formation of tetrazoles—a class of heterocyclic compounds with applications in pharmaceuticals. Despite its synthetic utility, the azide functional group imparts energetic properties that necessitate a thorough understanding of its thermal stability and decomposition characteristics. Organotin azides are generally considered to be thermally stable, yet caution is advised when heating as there is a risk of explosion.[1][2][3] This guide synthesizes the available technical information on the thermal behavior of this compound, focusing on its stability, decomposition, and the methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇N₃Sn | [4][5] |

| Molecular Weight | 332.07 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or white solid | [4] |

| Density | 1.212 g/mL at 25 °C | [3][4] |

| Boiling Point | 120 °C at 0.2 mmHg | [3][4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Solubility | Miscible with toluene, hexane, acetonitrile, and tetrahydrofuran. Reacts with water. | [3][4] |

Thermal Stability and Decomposition

Putative Decomposition Pathway

While specific experimental evidence for the decomposition products of this compound is scarce in the available literature, a plausible decomposition pathway can be hypothesized based on the general reactivity of organometallic azides. The primary decomposition event is likely the loss of dinitrogen to form a highly reactive tributyltin nitrene intermediate. This intermediate could then undergo various reactions, such as insertion or rearrangement, to form more stable products.

Caption: Hypothetical decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition kinetics of this compound, standardized thermal analysis techniques should be employed. The following are detailed, generalized methodologies for conducting such experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transition temperatures (e.g., melting, decomposition) and enthalpies of reaction.

Experimental Workflow for DSC Analysis:

References

An In-depth Technical Guide to the Solubility of Tributyltin Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyltin azide (B81097) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to Tributyltin Azide

This compound ((C₄H₉)₃SnN₃) is an organotin compound widely utilized as a reagent in organic synthesis. It is a colorless to light yellow liquid or white solid and serves as a key reagent in the formation of tetrazoles, which are important scaffolds in medicinal chemistry.[1][2] Understanding its solubility in various organic solvents is crucial for reaction design, optimization of reaction conditions, and purification processes.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound is miscible with a range of common organic solvents. Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Toluene | Miscible[3][4][5] |

| Hexane | Miscible[3][4][5] |

| Acetonitrile | Miscible[3][4][5] |

| Tetrahydrofuran (THF) | Miscible[3][4][5] |

It is important to note that while the term "miscible" is used in the available literature, for practical purposes in a laboratory setting where precise concentrations are required, determining the quantitative solubility is recommended.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The following is a generalized and robust protocol for determining the thermodynamic equilibrium solubility of this compound in an organic solvent. This method is based on the well-established shake-flask technique.

3.1 Materials and Equipment

-

This compound (handle with extreme caution due to toxicity)

-

Anhydrous organic solvent of interest (e.g., toluene, hexane, acetonitrile, THF)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Inert gas (Nitrogen or Argon) for handling air-sensitive reagents

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the exact mass of this compound added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly with the screw cap.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or on a stirrer. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24-48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or percentage by weight (% w/w).

-

3.3 Safety Precautions

-

Tributyltin compounds are highly toxic.[2] Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation and contact with skin.[5]

-

Organotin azides are potentially explosive when heated.[3] Exercise extreme caution when heating solutions containing this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data.

References

An In-depth Technical Guide to the Discovery and History of Organotin Azides in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin azides have carved a niche in synthetic chemistry as versatile and highly reactive reagents, most notably in the construction of tetrazole rings, a prevalent motif in pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic applications of this important class of organometallic compounds. Detailed experimental protocols for the synthesis of key organotin azides, a comparative analysis of synthetic methodologies, and an exploration of their reaction mechanisms are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The journey of organotin azides is deeply rooted in the broader history of organometallic and azide (B81097) chemistry. While the first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849, and the first organic azide, phenyl azide, was prepared by Peter Griess in 1864, the convergence of these two fields to create organotin azides occurred much later.[1][2]

Pioneering work in the mid-20th century by scientists like G. J. M. van der Kerk and J. G. A. Luijten laid the groundwork for a deeper understanding of organotin compounds and their reactivity.[3][4] However, the specific exploration of organotin compounds incorporating the energetic azide functionality is largely credited to the work of J.S. Thayer and R. West . Their 1967 review, "Organometallic Pseudohalides," provided a foundational overview of this emerging class of compounds.[5][6][7][8][9][10][11] Their earlier publication in Inorganic Chemistry in 1964 is a key primary reference detailing the initial synthesis and characterization of these molecules.

The primary impetus for the development of organotin azides was their utility as reagents in organic synthesis, offering a more soluble and often more reactive alternative to inorganic azides like sodium azide.

Synthesis of Organotin Azides

The most common method for the synthesis of triorganotin azides is the salt metathesis reaction between a triorganotin halide (typically a chloride) and an alkali metal azide, most commonly sodium azide.[12][13]

General Synthetic Workflow

The synthesis of a triorganotin azide from a triorganotin halide and sodium azide can be visualized as a straightforward workflow.

Detailed Experimental Protocols

2.2.1. Synthesis of Tributyltin Azide (TBTA)

This protocol is adapted from a common laboratory procedure.[8][14]

-

Materials:

-

Tributyltin chloride (1 equivalent)

-

Sodium azide (1.2-1.5 equivalents)

-

Water or Dimethylformamide (DMF) as solvent

-

Dichloromethane (B109758) or Diethyl ether for extraction

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure (Aqueous Method): [8]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide in water.

-

Cool the solution to approximately 8°C in an ice bath.

-

Add tributyltin chloride dropwise to the stirred solution.

-

Continue stirring at 8°C for 2 hours.

-

Add dichloromethane to the reaction mixture and stir for an additional 5 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 10% aqueous sodium chloride solution and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a colorless to light yellow oil or white solid.[13]

-

-

Procedure (DMF Method): [14]

-

To a three-necked flask equipped with a condenser, add tributyltin chloride and sodium azide.

-

Add DMF under a nitrogen atmosphere.

-

Heat the mixture to 70°C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into deionized water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the product by silica (B1680970) gel column chromatography if necessary.

-

2.2.2. Synthesis of Triphenyltin (B1233371) Azide

-

Materials:

-

Triphenyltin chloride (1 equivalent)

-

Sodium azide (excess)

-

Acetone or Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Dissolve triphenyltin chloride in the chosen solvent.

-

Add an excess of sodium azide to the solution.

-

Stir the mixture at room temperature for several hours.

-

Filter the reaction mixture to remove the precipitated sodium chloride and excess sodium azide.

-

Evaporate the solvent from the filtrate to obtain triphenyltin azide, which can be recrystallized from a suitable solvent.

-

2.2.3. Synthesis of Azidotrimethyltin

Azidotrimethyltin is commercially available but can be synthesized from trimethyltin (B158744) chloride and sodium azide.[4]

-

Materials:

-

Trimethyltin chloride (1 equivalent)

-

Sodium azide (excess)

-

A suitable solvent such as THF.

-

-

Procedure:

-

Combine trimethyltin chloride and an excess of sodium azide in a flask under an inert atmosphere.

-

Add the solvent and stir the suspension at room temperature.

-

The reaction progress can be monitored by the disappearance of the starting tin halide.

-

Upon completion, the solid sodium chloride is filtered off.

-

The solvent is carefully removed from the filtrate to yield azidotrimethyltin.

-

Comparative Data for Triorganotin Azide Synthesis

| Organotin Azide | Precursor | Azide Source | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |

| This compound | Tributyltin chloride | NaN₃ | Water | 2 h | 8 °C | 91.8 | [8] |

| This compound | Tributyltin chloride | NaN₃ | DMF | 12 h | 70 °C | High | [14] |

| Trioctyltin Azide | Trioctyltin chloride | NaN₃ | Water | 2 h | 8 °C | High | [15] |

| Triphenyltin Azide | Triphenyltin chloride | NaN₃ | Acetone | Several hours | Room Temp. | - | - |

| Azidotrimethyltin | Trimethyltin chloride | NaN₃ | THF | - | Room Temp. | - | [4] |

Spectroscopic Properties

The characterization of organotin azides relies heavily on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an organotin azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (ν_as(N₃)). This band typically appears in the range of 2050-2100 cm⁻¹ . The symmetric stretch (ν_s(N₃)) is often weaker and appears at a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic groups attached to the tin atom. Of particular importance for organotin compounds is ¹¹⁹Sn NMR spectroscopy. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the substituents. For tetracoordinate triorganotin azides, the ¹¹⁹Sn chemical shift is typically observed in the downfield region of the spectrum.

| Organotin Azide | ν_as(N₃) (cm⁻¹) | ¹¹⁹Sn NMR (δ, ppm) | Reference(s) |

| This compound | ~2080 | ~111 | [13][15] |

| Trioctyltin Azide | 2080 | - | [15] |